molecular formula C11H17N3O3 B1200410 Eldoral CAS No. 509-87-5

Eldoral

Cat. No. B1200410
CAS RN: 509-87-5
M. Wt: 239.27 g/mol
InChI Key: ZFVLHMJCLWOOOY-UHFFFAOYSA-N
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Description

Eldoral is a chemical compound that has been extensively studied for its potential scientific research applications. It is a synthetically derived molecule that has been found to exhibit unique biochemical and physiological effects. The purpose of Additionally, this paper will explore potential future directions for research on Eldoral.

Scientific Research Applications

  • ELDORA is an innovative airborne Doppler weather radar designed for high-resolution measurements of air motion and rainfall characteristics in large storms. It was developed jointly by the National Center for Atmospheric Research and the Centre d'Etude des Environnements Terrestre et Planetaires in France, and it has significantly enhanced the observation capabilities of atmospheric phenomena (Hildebrand et al., 1996).

  • The radar's first major field deployment was during the TOGA COARE (Tropical Oceans-Global Atmosphere Coupled Ocean-Atmosphere Response Experiment) and subsequently in the VORTEX (Verification of the Origins of Rotation in Tornadoes Experiment), where it demonstrated enhanced capabilities in understanding and forecasting storm dynamics (Wakimoto et al., 1996).

  • ELDORA's design incorporates several novel features for increased accuracy and sensitivity, making it particularly valuable in the study of remote or infrequent storms (Hildebrand & Walther, 1996).

  • The system's impact on numerical simulations of typhoons and tropical storms, such as Typhoon Nuri in 2008, has been significant. Its data has improved the understanding of storm genesis and development, enhancing forecasting accuracy (Li et al., 2014).

  • ELDORA has also played a role in the observation and analysis of tornado formation and lifecycle, as evidenced by its deployment in the study of the 1995 McLean, Texas, storm (Dowell & Bluestein, 2002).

properties

IUPAC Name

5-ethyl-5-piperidin-1-yl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-2-11(14-6-4-3-5-7-14)8(15)12-10(17)13-9(11)16/h2-7H2,1H3,(H2,12,13,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVLHMJCLWOOOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198928
Record name Eldoral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eldoral

CAS RN

509-87-5
Record name 5-Ethyl-5-(1-piperidinyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=509-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eldoral
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eldoral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ETHYL-5-(1-PIPERIDYL)BARBITURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1472B62CT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
T Gelbrich, D Rossi, UJ Griesser - Acta Crystallographica Section C …, 2012 - scripts.iucr.org
… The sample of eldoral, (I), used in this study had been stored in our laboratory for almost 50 … In the case of eldoral, (I), the piperidyl N atom can be utilized as an additional hydrogen-…
Number of citations: 7 scripts.iucr.org
H Anders - Pharmazeutische Zentralhalle fur Deutschland, 1954 - europepmc.org
[Application of eldoral]. - Abstract - Europe PMC … Two polymorphs and the diethylammonium salt of the barbiturate eldoral. … [Use of eldoral]. …
Number of citations: 1 europepmc.org
H ANDERS - Der Praktische Arzt, 1952 - pubmed.ncbi.nlm.nih.gov
[Use of eldoral] [Use of eldoral] …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
HH Gierlich, HJ Heinen… - Biomedical Mass …, 1975 - Wiley Online Library
… Presumably, due to low concentration in the extract, Eldoral@ desorbed … of Eldoral@, with higher ion intensities at a higher emitter temperature. Even though the concentration of Eldoral…
Number of citations: 21 onlinelibrary.wiley.com
H Weichsel - Microchimica Acta, 1965 - Springer
A report is given of a specific rapid method for the thin layer Chromatographie detection of barbituric acid in urine. The barbiturates of the chloroform extract are separated and the …
Number of citations: 6 link.springer.com
H Möllerberg - Scandinavian Journal of Clinical and Laboratory …, 1958 - Taylor & Francis
The most coniinm methods for the quantitative estimation of barbiturates are based upon the fact that barbiturates in, alkaline solution have a strong ultra-vialet absorption (Eldwidge, …
Number of citations: 4 www.tandfonline.com
L Nolen - Ranch and Rural Living, 2017 - search.proquest.com
A single mother and her teenage daughter receive a fortune at a Chinese restaurant and the next morning they wake up to discover they have somehow switched bodies. Sitting in the …
Number of citations: 0 search.proquest.com
T Gelbrich, DE Braun, A Ellern… - Crystal growth & …, 2013 - ACS Publications
Four polymorphic forms of methyl paraben (methyl 4-hydroxybenzoate, 1), denoted 1-I (melting point 126 C), 1-III (109 C), 1-107 (107 C), and 1-112 (112 C), have been investigated by …
Number of citations: 45 pubs.acs.org
JJ Walker - 1973 - core.ac.uk
The purpose of this research was to develop a simple method for synthesis of 5-ethylbarbituric acid and 5-phenylbarbituric acid derivatives in which the hydrogen at the 5 position is …
Number of citations: 0 core.ac.uk
R Bonnichsen, C XIoehly - 1961 - researchgate.net
Roger Bonnichsen, MD, Andreas C. Maehly, Ph. D., and Ad, rian Franlt, Stockholm, Sweden fntroduction Many papers on the determination and isolation of barbi-turates have been …
Number of citations: 0 www.researchgate.net

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